
1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12ClFO2 It is a derivative of cyclopentanecarboxylic acid, where the cyclopentane ring is substituted with a 3-chloro-2-fluorophenyl group
Preparation Methods
The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
1-(3-Chloro-2-fluorophenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)cyclopentanecarboxylic acid: This compound lacks the chloro group, which may affect its reactivity and biological activity.
1-(3-Bromophenyl)cyclopentanecarboxylic acid: The presence of a bromine atom instead of chlorine can lead to different chemical and biological properties.
Cyclopentanecarboxylic acid: The unsubstituted parent compound, which serves as a basis for the synthesis of various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12ClFO2 |
|---|---|
Molecular Weight |
242.67 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12ClFO2/c13-9-5-3-4-8(10(9)14)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16) |
InChI Key |
MFNVCUFOSAXALV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C(=CC=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




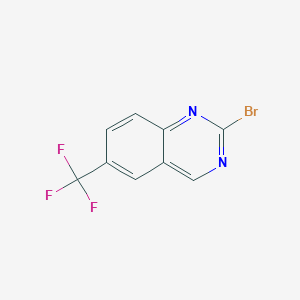
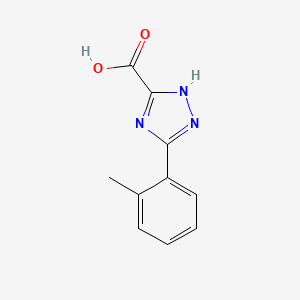
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11721250.png)

![6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid](/img/structure/B11721264.png)
![Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate](/img/structure/B11721272.png)
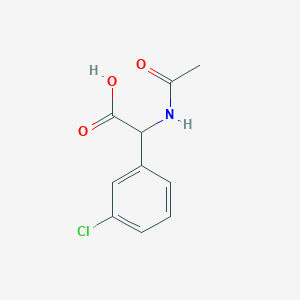

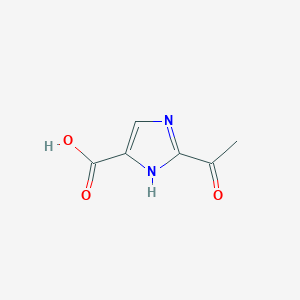

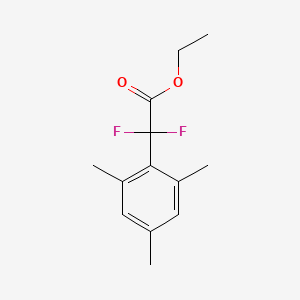
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11721324.png)
